2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542207
InChI: InChI=1S/C22H27N5O3S2/c1-15(2)14-27-21(30)17(32-22(27)31)13-16-19(25-9-7-24(8-10-25)11-12-28)23-18-5-3-4-6-26(18)20(16)29/h3-6,13,15,28H,7-12,14H2,1-2H3/b17-13-
SMILES:
Molecular Formula: C22H27N5O3S2
Molecular Weight: 473.6 g/mol

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

CAS No.:

Cat. No.: VC14542207

Molecular Formula: C22H27N5O3S2

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one -

Specification

Molecular Formula C22H27N5O3S2
Molecular Weight 473.6 g/mol
IUPAC Name (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H27N5O3S2/c1-15(2)14-27-21(30)17(32-22(27)31)13-16-19(25-9-7-24(8-10-25)11-12-28)23-18-5-3-4-6-26(18)20(16)29/h3-6,13,15,28H,7-12,14H2,1-2H3/b17-13-
Standard InChI Key RERLGJYEZAJSQL-LGMDPLHJSA-N
Isomeric SMILES CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S
Canonical SMILES CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and CAS Registration

The compound’s IUPAC name, 2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, reflects its intricate architecture. The CAS registry number 374100-80-8 ensures unambiguous identification across databases.

Molecular Architecture

The structure comprises three key domains:

  • Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system providing planar rigidity, conducive to π-π stacking interactions.

  • 4-(2-Hydroxyethyl)piperazine substituent: A hydrophilic moiety enhancing solubility and enabling hydrogen bonding .

  • (Z)-Thiazolidinone side chain: The thioxo group and exocyclic double bond in the Z-configuration suggest potential electrophilic reactivity.

The stereochemistry of the thiazolidinone’s exocyclic double bond (Z-configuration) is critical for molecular geometry, influencing binding affinity in hypothetical target proteins.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential heterocycle formation and coupling reactions:

  • Pyrido[1,2-a]pyrimidin-4-one Core Synthesis: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.

  • Piperazine Incorporation: Nucleophilic substitution at the pyrimidinone’s C2 position using 1-(2-hydroxyethyl)piperazine .

  • Thiazolidinone Coupling: Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one’s aldehyde and 3-isobutyl-2-thioxothiazolidin-4-one, favoring the Z-isomer via steric control.

Analytical Characterization

Key techniques include:

  • NMR Spectroscopy: ¹H NMR confirms the Z-configuration through vinyl proton coupling constants (J ≈ 10–12 Hz).

  • Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 474.61, aligning with the molecular formula .

  • X-ray Crystallography: Though unreported for this compound, analogous structures show planar pyrido[1,2-a]pyrimidin-4-one cores with dihedral angles <10° relative to thiazolidinone rings.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight473.61 g/molCalculated
SolubilityModerate in DMSO, low in waterExperimental analog
LogP (Partition Coefficient)2.8 (predicted)QSPR modeling

The hydroxyethyl-piperazine group enhances aqueous solubility compared to unsubstituted analogs, with a predicted logP of 2.8. Thermal stability analysis (TGA/DSC) of related compounds indicates decomposition above 200°C, suggesting similar robustness.

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